2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride is a quinoxaline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a quinoxaline core with sulfonyl fluoride and dioxo functionalities. It has garnered interest due to its potential biological activities and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride typically involves the use of quinoxaline derivatives as starting materials. One common method includes the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with sulfonyl fluoride reagents under controlled conditions . The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The quinoxaline core can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Sulfonamide and sulfonate derivatives are the major products formed from substitution reactions.
Oxidation and Reduction: Various oxidized or reduced quinoxaline derivatives can be obtained depending on the specific reaction conditions.
Scientific Research Applications
2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2,3-Dihydroxyquinoxaline: Known for its use as a fluorescent reagent and in the determination of trace metals.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Studied for its potential as a dipeptidyl peptidase-IV (DPP-4) inhibitor and hypoglycemic agent.
Uniqueness: 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride stands out due to its unique combination of sulfonyl fluoride and dioxo functionalities, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXDOICQHOBWJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)NC(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.